(2R,3S)-2-hydroxy-3-methyl-2-propylbutanedioic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: (2R,3S)-isocitric acid can be synthesized through microbial fermentation using strains of the yeast Yarrowia lipolytica . The fermentation process involves the use of renewable plant oils, such as sunflower or rapeseed oil, as substrates . The isolation of (2R,3S)-isocitric acid from the fermentation solution can be achieved through selective adsorption on activated carbon, followed by elution with methanol . This method is energy-efficient and avoids the need for electrodialysis and distillation .
Industrial Production Methods: Industrial production of (2R,3S)-isocitric acid involves optimizing the fermentation conditions to maximize yield. This includes the use of natural, mutant, and recombinant strains of Yarrowia lipolytica . The process also involves the development of efficient methods for product isolation and purification to meet pharmacopeial standards .
Chemical Reactions Analysis
Types of Reactions: (2R,3S)-isocitric acid undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions: Common reagents used in the reactions of (2R,3S)-isocitric acid include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products: The major products formed from the reactions of (2R,3S)-isocitric acid include various chiral derivatives that are valuable in synthetic chemistry . These derivatives can be used as building blocks for more complex molecules .
Scientific Research Applications
(2R,3S)-isocitric acid has a wide range of scientific research applications. In chemistry, it is used as a chiral building block for the synthesis of various compounds . In biology, it plays a role in the regulation of erythroid development and the formation of erythrocytes . Industrially, it is used in the production of chiral derivatives and other valuable compounds .
Mechanism of Action
The mechanism of action of (2R,3S)-isocitric acid involves its role as an intermediate in the citric acid cycle . It is converted to alpha-ketoglutarate by the enzyme isocitrate dehydrogenase, which is a key step in the cycle . This conversion is essential for the production of energy in aerobic organisms . The molecular targets involved in this process include aconitase and isocitrate dehydrogenase .
Comparison with Similar Compounds
(2R,3S)-isocitric acid is similar to citric acid in its structure and properties . Other similar compounds include threo-D S-isocitric acid, threo-Ls-isocitric acid, erythro-D S-isocitric acid, and erythro-L S-isocitric acid . These compounds differ in their stereochemistry and specific roles in metabolic pathways .
Properties
CAS No. |
873073-28-0 |
---|---|
Molecular Formula |
C8H14O5 |
Molecular Weight |
190.19 g/mol |
IUPAC Name |
(2R,3S)-2-hydroxy-3-methyl-2-propylbutanedioic acid |
InChI |
InChI=1S/C8H14O5/c1-3-4-8(13,7(11)12)5(2)6(9)10/h5,13H,3-4H2,1-2H3,(H,9,10)(H,11,12)/t5-,8-/m1/s1 |
InChI Key |
WWDHZHGFJDPMDR-SVGQVSJJSA-N |
Isomeric SMILES |
CCC[C@@]([C@H](C)C(=O)O)(C(=O)O)O |
Canonical SMILES |
CCCC(C(C)C(=O)O)(C(=O)O)O |
Origin of Product |
United States |
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